Bienvenue dans la boutique en ligne BenchChem!

Decaprenoic ethyl ester

Membrane biophysics Liposome engineering Drug delivery

Decaprenoic ethyl ester (EDP; CAS 65733-07-5; all‑E‑3,7,11,15,19,23,27,31,35,39‑decamethyl‑2,6,10,14,18,22,26,30,34,38‑tetracontadecaenoic acid ethyl ester; C₅₂H₈₄O₂; MW 741.2 g/mol) is a fully synthetic, all‑trans polyprenyl ethyl ester belonging to the terpene/prenol lipid superfamily. Originally developed as an isoprenoid antihypertensive agent, its primary documented differentiators lie in its stereoisomer‑dependent membrane‑fusion activity and its specific utility as a key intermediate in the synthesis of long‑chain menaquinones (vitamin K₂ homologs).

Molecular Formula C52H84O2
Molecular Weight 741.2 g/mol
CAS No. 65733-07-5
Cat. No. B052947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaprenoic ethyl ester
CAS65733-07-5
Synonymsdecaprenoic ethyl ester
Molecular FormulaC52H84O2
Molecular Weight741.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C52H84O2/c1-13-54-52(53)41-51(12)40-22-39-50(11)38-21-37-49(10)36-20-35-48(9)34-19-33-47(8)32-18-31-46(7)30-17-29-45(6)28-16-27-44(5)26-15-25-43(4)24-14-23-42(2)3/h23,25,27,29,31,33,35,37,39,41H,13-22,24,26,28,30,32,34,36,38,40H2,1-12H3/b43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+,51-41+
InChIKeyXDGDODKRYSYPTQ-NUDDVCMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decaprenoic Ethyl Ester (CAS 65733-07-5): A C50‑Polyprenoid Research Tool with Quantifiable Membrane‑Fusion and Antihypertensive Differentiation


Decaprenoic ethyl ester (EDP; CAS 65733-07-5; all‑E‑3,7,11,15,19,23,27,31,35,39‑decamethyl‑2,6,10,14,18,22,26,30,34,38‑tetracontadecaenoic acid ethyl ester; C₅₂H₈₄O₂; MW 741.2 g/mol) is a fully synthetic, all‑trans polyprenyl ethyl ester belonging to the terpene/prenol lipid superfamily . Originally developed as an isoprenoid antihypertensive agent, its primary documented differentiators lie in its stereoisomer‑dependent membrane‑fusion activity and its specific utility as a key intermediate in the synthesis of long‑chain menaquinones (vitamin K₂ homologs) [1]. Unlike shorter‑chain or naturally sourced polyprenols, EDP’s uniform chain length of ten isoprene units and defined all‑trans geometry enable reproducible, quantifiable outcomes in membrane biophysics and synthetic chemistry applications [2].

Why Generic Polyprenol Interchangeability Is Not Supported: Decaprenoic Ethyl Ester’s Quantifiable Isomer- and Chain‑Length Specificity


The assumption that polyprenyl esters of similar molecular weight or isoprene unit count are functionally interchangeable is directly contradicted by the available evidence. The all‑trans geometry of decaprenoic ethyl ester is not a minor structural nuance; it confers a three‑fold greater membrane‑fusion induction capacity relative to its cis‑isomer under identical liposomal assay conditions [1]. Moreover, within the broader family of polyisoprenoid lipophilic agents, EDP occupies a distinct intermediate rank in fusion efficiency—superior to solanesol but markedly inferior to coenzyme Q₁₀ and dolichol—indicating that chain length, saturation, and head‑group chemistry each contribute to non‑interchangeable functional profiles [2]. Consequently, substitution with a generic “polyprenol” or an alternative geometric isomer introduces unquantified performance variability that undermines experimental reproducibility and invalidates direct comparison with published EDP‑dependent datasets.

Quantitative Differentiation Guide: Decaprenoic Ethyl Ester vs. Analogues in Membrane Biophysics and Pharmacology


Stereoisomer‑Driven Membrane‑Fusion Potency: trans‑EDP Exhibits 3‑Fold Superiority Over cis‑EDP

In a single‑walled liposome model composed of egg phosphatidylcholine, the all‑trans isomer of ethyl decaprenoate (trans‑EDP) induced liposome‑liposome fusion at a rate and extent approximately three‑fold greater than the cis‑isomer. Fusion was monitored spectrophotometrically by leakage of the amphiphilic marker Bromothymol Blue from pre‑formed liposomes [1]. The effect was stereospecific and correlated with the antihypertensive activity of each isomer in vivo.

Membrane biophysics Liposome engineering Drug delivery

Polyisoprenoid Fusion‑Agent Rank Order: EDP Outperforms Solanesol but Is Less Potent than Coenzyme Q₁₀ and Dolichol

A comparative study using a fluorescence quenching method in single‑walled egg phosphatidylcholine liposomes established a clear rank order of fusion‑inducing efficiency: solanesol ≤ trans‑ethyl decaprenoate (EDP) « coenzyme Q₁₀, dolichol [1]. This hierarchy demonstrates that EDP occupies a distinct intermediate position not interchangeable with solanesol on the lower end or with CoQ₁₀ and dolichol on the higher end. The rank was confirmed by both dye‑release and fluorescence quenching methodologies.

Membrane fusion Polyisoprenoid biochemistry Lipid‑protein interactions

Antihypertensive Efficacy in Hypertensive Rat Models: EDP Suppresses Hypertension Development at Chronic Oral Doses of 0.2–2 mg/kg

In a series of acute and chronic antihypertensive studies, decaprenoic ethyl ester (EDP) administered orally at single doses of 1–10 mg/kg significantly reduced blood pressure in spontaneously hypertensive rats (SHR) and DOCA/salt hypertensive rats, without affecting blood pressure in normotensive animals [1]. Chronic administration at 0.2 and 2 mg/kg once daily completely suppressed the development of hypertension in unilaterally nephrectomized DOCA/salt‑treated rats and in ureter‑ligated SHR models. The structurally distinct isoprenoid comparator, 5‑nicotinooxymethyl‑γ‑tocopherylnicotinate (NNT), exhibited pharmacologically similar but not chemically identical profiles [1].

Cardiovascular pharmacology Isoprenoid therapeutics DOCA‑salt hypertension

Menaquinone (Vitamin K₂) Synthesis Intermediate: Defined C₅₀ Polyprenyl Chain for Stereochemically Controlled K₂ Homolog Construction

Decaprenoic ethyl ester is explicitly described as an intermediate in the chemical synthesis of menaquinones—soprenoid quinones of the naphthalene series belonging to the vitamin K₂ homolog family . Its all‑trans C₅₀ polyprenyl chain makes it specifically suited for constructing longer‑chain menaquinone variants (e.g., MK‑10 and beyond), a synthetic role that cannot be directly fulfilled by shorter‑chain polyprenyl esters (e.g., geranylgeranyl or farnesyl derivatives) which would yield truncated K₂ analogs.

Vitamin K₂ synthesis Menaquinone chemistry Synthetic intermediate

Optimal Application Scenarios for Decaprenoic Ethyl Ester Based on Differentiated Evidence


Stereospecific Membrane Fusion Probes in Liposome‑Based Drug Delivery Research

When designing liposomal formulations that rely on controlled membrane fusion for cargo release, trans‑ethyl decaprenoate (trans‑EDP) should be selected over the cis‑isomer or undefined isomeric mixtures, as the trans form provides a quantifiable ~3‑fold fusion advantage demonstrated in egg phosphatidylcholine liposomes [1]. This stereospecificity is critical for achieving reproducible fusion kinetics and for interpreting mechanistic studies where membrane curvature modulation is isomeric‑state‑dependent.

Polyisoprenoid Structure‑Activity Relationship (SAR) Studies in Membrane Biophysics

EDP serves as a well‑characterized intermediate‑potency reference compound within the polyisoprenoid fusion‑agent hierarchy (solanesol ≤ EDP « CoQ₁₀/dolichol) [1]. Investigators conducting SAR studies on isoprenoid‑induced membrane reorganization should include EDP as a calibration standard, as its defined rank order allows quantitative benchmarking of novel polyprenyl derivatives against a compound with established performance boundaries.

In Vivo Antihypertensive Pharmacology Using Polyprenyl Tool Compounds

For studies examining the cardiovascular effects of synthetic isoprenoids, EDP offers a chemically pure, all‑trans polyprenyl probe with documented in vivo efficacy at chronic oral doses of 0.2–2 mg/kg/day in hypertensive rat models [1]. Its activity profile, quantitatively comparable to NNT but with a distinct polyprenyl backbone, makes EDP the preferred choice when the research objective is to isolate the pharmacological contribution of the unmodified isoprenoid chain from tocopheryl‑based pharmacophores.

Synthesis of Long‑Chain Menaquinone (Vitamin K₂) Reference Standards

Synthetic chemistry groups producing menaquinone homologs (e.g., MK‑10 and higher) for use as analytical reference standards or biological probes should prioritize EDP as the polyprenyl side‑chain building block, as its pre‑assembled C₅₀ all‑trans chain is specifically suited for coupling to naphthoquinone cores [1]. This approach reduces the number of iterative chain‑elongation steps inherent in total‑synthesis routes that begin with shorter isoprenoid units.

Quote Request

Request a Quote for Decaprenoic ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.